Azido-PEG1-hydrazide hydrochloride salt is a specialized chemical compound utilized primarily in bioconjugation and drug delivery systems. It is classified as a polyethylene glycol derivative, incorporating an azide functional group and a hydrazide moiety. The compound's structure allows for versatile applications in biochemical research and therapeutic development.
The compound is commercially available, with a specific focus on its synthesis and application in research contexts. The Chemical Abstracts Service (CAS) number for Azido-PEG1-hydrazide hydrochloride salt is 2446382-04-1, and it has a molecular formula of C5H12ClN5O2 with a molecular weight of 209.6 g/mol. The typical purity of this compound ranges from 95% to 98% .
Azido-PEG1-hydrazide hydrochloride salt falls under the category of polyethylene glycol derivatives. This classification is significant due to the unique properties of polyethylene glycol, such as solubility in water and biocompatibility, which enhance the functionality of the azido and hydrazide groups in various chemical reactions.
The synthesis of Azido-PEG1-hydrazide hydrochloride salt typically involves several steps that integrate azide chemistry with hydrazine derivatives.
The synthesis can be monitored using techniques such as nuclear magnetic resonance spectroscopy to confirm the presence of functional groups at each stage of the reaction. Yield percentages are generally high, often exceeding 90%, indicating efficient synthesis methods .
The molecular structure of Azido-PEG1-hydrazide hydrochloride salt can be described as follows:
This structure allows for unique interactions in biochemical processes, particularly in click chemistry applications.
Azido-PEG1-hydrazide hydrochloride salt is highly reactive due to its azide group, which participates in various chemical reactions:
These reactions are crucial in developing targeted drug delivery systems and creating complex biomolecular structures .
The mechanism of action for Azido-PEG1-hydrazide hydrochloride salt primarily revolves around its ability to facilitate bioconjugation through click chemistry:
This mechanism is vital for applications in drug delivery systems where targeted action and reduced side effects are desired.
Relevant data indicates that Azido-PEG1-hydrazide hydrochloride salt maintains its integrity during typical storage conditions (ambient temperature) but should be stored at lower temperatures for long-term stability .
Azido-PEG1-hydrazide hydrochloride salt finds extensive use in scientific research:
The synthesis of Azido-PEG1-Hydrazide HCl Salt (C₅H₁₂ClN₅O₂, MW: 209.60) follows a meticulously designed two-step route that strategically incorporates orthogonal functional groups [2] [5]. The initial step involves the preparation of an azido-PEG1-intermediate through nucleophilic displacement of a halogen-terminated precursor. This intermediate subsequently undergoes hydrazide functionalization via carbodiimide-mediated coupling or direct hydrazinolysis. The final HCl salt formation is achieved through acidification and precipitation, yielding a stable, crystalline product with ≥95% purity as confirmed by reverse-phase HPLC and NMR spectroscopy [2]. This sequential approach ensures minimal cross-reactivity between the azide and hydrazide functionalities during synthesis, preserving the integrity of both reactive groups essential for bio-conjugation applications. The short ethylene glycol spacer (PEG1) provides optimal hydrophilicity while maintaining minimal steric hindrance – a critical design consideration for efficient downstream conjugation chemistry [5].
Azide introduction employs a high-yielding nucleophilic substitution (SN₂) reaction where sodium azide (NaN₃) displaces a halogen leaving group (typically bromide or chloride) from the PEG precursor. This reaction proceeds optimally in polar aprotic solvents such as DMF or acetonitrile at elevated temperatures (60-80°C) over 12-24 hours, achieving near-quantitative conversion rates when conducted under moisture-free conditions [2]. The reaction efficiency is highly dependent on the halogen leaving group, with bromide derivatives exhibiting approximately 40% faster reaction kinetics compared to chloride analogues. Microwave-assisted synthesis has demonstrated significant improvements, reducing reaction times to 1-2 hours while maintaining yields >90% [5]. Critical process parameters include strict control of azide concentration (typically 2-3 molar equivalents) and exclusion of protic solvents to prevent competing elimination reactions. The azidation progress is monitored via FTIR spectroscopy, tracking the characteristic asymmetric N₃ stretch at 2100-2200 cm⁻¹.
Table 1: Optimization Parameters for Azidation via Nucleophilic Substitution
| Parameter | Standard Conditions | Optimized Conditions | Yield Impact |
|---|---|---|---|
| Temperature | 60°C | 80°C | +15% conversion |
| Reaction Time | 24 hours | 12 hours (MW-assisted) | Time reduction |
| NaN₃ Equivalents | 1.5 eq | 2.2 eq | +22% yield |
| Solvent System | DMF | Anhydrous DMF | +8% purity |
| Leaving Group | Chloride | Bromide | +40% kinetics |
Hydrazide moiety installation occurs through nucleophilic acyl substitution, where hydrazine hydrate attacks the carbonyl of an ester-activated PEG intermediate. Kinetic studies reveal this reaction follows second-order kinetics, with rate constants highly dependent on solvent polarity and hydrazine concentration [2]. Optimal conditions utilize a 5-fold excess of anhydrous hydrazine in methanol at 0-5°C to minimize diacyl hydrazide formation, followed by gradual warming to room temperature over 6 hours. This controlled temperature profile achieves >85% conversion while suppressing hydrolysis byproducts to <5%. Yield optimization strategies include:
Purification of Azido-PEG1-Hydrazide HCl Salt employs orthogonal techniques to achieve pharmaceutical-grade purity (>95%). Initial isolation utilizes silica gel chromatography with a dichloromethane/methanol gradient (5-15% MeOH) to separate unreacted precursors and hydrophilic impurities [4]. The azide functionality's polarity necessitates careful solvent selection to prevent decomposition during chromatography. Recrystallization follows as a critical polishing step, employing solvent systems such as ethanol/diethyl ether (1:5 v/v) or methanol/acetone (1:10 v/v) at -20°C. This dual approach achieves several objectives:
Table 2: Comparative Purification Efficiency for Azido-PEG1-Hydrazide HCl Salt
| Technique | Solvent System | Purity Achieved | Key Impurities Removed | Recovery Yield |
|---|---|---|---|---|
| Column Chromatography | DCM:MeOH (92:8) | 90-93% | Unreacted precursor | 70-75% |
| Single Recrystallization | EtOH:Et₂O (1:5) | 95-97% | Dimers, solvent residues | 60-65% |
| Dual Recrystallization | MeOH:acetone (1:10) | >98% | Oligomers, metal traces | 50-55% |
| Prep-HPLC | ACN:H₂O (0.1% TFA) | >99% | All detectable impurities | 40-45% |
Scaling Azido-PEG1-Hydrazide HCl Salt production presents multifaceted challenges requiring specialized engineering solutions. The azidation step's exothermic nature necessitates jacketed reactors with precise temperature control (±2°C) to prevent thermal runaway during scale-up [5]. At pilot-plant scale (>5 kg batches), three primary challenges emerge:
Purification Bottlenecks: Chromatography becomes impractical beyond 1 kg batches. Industrial-scale processes implement countercurrent extraction followed by antisolvent crystallization, achieving equivalent purity (95-98%) with 5-fold higher throughput.
Hydrazine Management: Strict exposure control (OEL 0.01 ppm) mandates closed-system processing with scrubbers for vapor containment. Advanced automation enables precise stoichiometric control while minimizing operator exposure during hydrazide formation.
Thermal stability studies reveal the compound decomposes above 150°C, necessitating low-temperature drying (<40°C) under vacuum to prevent decomposition during bulk processing. Reproducibility across batches requires strict control of PEG starting material polydispersity (PDI <1.05), as ethylene glycol dimers and trimers generate isomeric impurities difficult to separate from the PEG1 target compound [2] [5].
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: